N-(4-cyanophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
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Overview
Description
N-(4-cyanophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyanophenyl group attached to a dihydroisoquinoline carboxamide framework, which contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide typically involves the reaction of 4-cyanobenzylamine with 3,4-dihydroisoquinoline-2(1H)-carboxylic acid. The reaction is usually carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to improve yield and purity, as well as implementing cost-effective purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms of the compound with hydrogenated bonds.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- N-benzoyl-N’-(4’-cyanophenyl)thiourea
- N-(4-nitrobenzoyl)-N’-(4’-cyanophenyl)thiourea
- 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile
Uniqueness
N-(4-cyanophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide stands out due to its unique dihydroisoquinoline carboxamide framework, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-cyanophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c18-11-13-5-7-16(8-6-13)19-17(21)20-10-9-14-3-1-2-4-15(14)12-20/h1-8H,9-10,12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBZSSBHONFHQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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